A3AR agonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

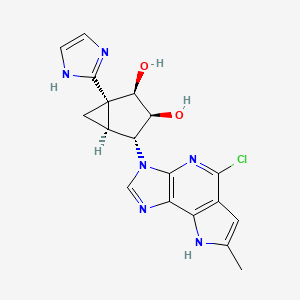

Structure

3D Structure

Properties

Molecular Formula |

C18H17ClN6O2 |

|---|---|

Molecular Weight |

384.8 g/mol |

IUPAC Name |

(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1H-imidazol-2-yl)bicyclo[3.1.0]hexane-2,3-diol |

InChI |

InChI=1S/C18H17ClN6O2/c1-7-4-8-10(23-7)11-16(24-15(8)19)25(6-22-11)12-9-5-18(9,14(27)13(12)26)17-20-2-3-21-17/h2-4,6,9,12-14,23,26-27H,5H2,1H3,(H,20,21)/t9-,12-,13+,14+,18+/m1/s1 |

InChI Key |

JZWWIYLJCNEGQJ-WESMQSEESA-N |

Isomeric SMILES |

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NC=CN6 |

Canonical SMILES |

CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NC=CN6 |

Origin of Product |

United States |

Foundational & Exploratory

"A3AR agonist 5" mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of A3AR Agonist 5

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and neuropathic pain.[1][2] A3AR is unique among adenosine receptor subtypes due to its overexpression in inflammatory and cancer cells compared to low levels of expression in normal tissues.[1] This differential expression provides a therapeutic window for selective A3AR agonists. This compound, also identified as Compound 6b, is a potent activator of the A3 adenosine receptor.[3] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the A3 adenosine receptor, a member of the Gi/o family of GPCRs.[1] Activation of A3AR initiates a cascade of intracellular signaling events that are primarily mediated by the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.

The principal signaling pathways are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA).

-

Activation of Phospholipase C: The Gβγ subunit complex activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation can also stimulate various MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways, often through the upstream activation of phosphoinositide 3-kinase (PI3K).

These signaling cascades culminate in a variety of cellular responses, including the modulation of gene expression, cell proliferation, apoptosis, and inflammation.

Signaling Pathway Diagram

Caption: this compound signaling cascade.

Quantitative Data

The potency and binding affinity of this compound have been quantified, and for comparative purposes, data for the well-characterized A3AR agonists IB-MECA and 2-Cl-IB-MECA are also presented.

| Compound | EC50 (cAMP Assay) | Ki (hA3AR Binding) | Reference |

| This compound (Compound 6b) | 0.14 nM | 6.36 nM | |

| IB-MECA | - | 2.9 nM | |

| 2-Cl-IB-MECA | - | 3.5 nM |

EC50: Half maximal effective concentration. Ki: Inhibition constant.

Experimental Protocols

The characterization of A3AR agonists typically involves radioligand binding assays to determine binding affinity and functional assays, such as cAMP measurement, to assess agonist activity.

Radioligand Binding Assay

This assay measures the affinity of a compound for the A3AR by assessing its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human A3AR are prepared.

-

Incubation: The cell membranes are incubated with a radiolabeled A3AR antagonist (e.g., [3H]PSB-11) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional potency of an A3AR agonist by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: HEK293 cells co-transfected with the human A3AR and a cAMP reporter plasmid (e.g., pGloSensor-22F) are seeded in a 96-well plate.

-

Incubation: The cells are incubated with a substrate for the reporter enzyme (e.g., d-luciferin).

-

Compound Addition: Varying concentrations of the A3AR agonist are added to the wells, followed by the addition of forskolin to stimulate cAMP production.

-

Signal Detection: The change in luminescence, which is inversely proportional to the cAMP concentration, is measured.

-

Data Analysis: The concentration-response curves are generated, and the EC50 value is calculated.

Experimental Workflow Diagram

Caption: Workflow for a cAMP functional assay.

Conclusion

This compound is a potent activator of the A3 adenosine receptor, initiating a cascade of intracellular signaling events primarily through the Gαi-mediated inhibition of adenylyl cyclase and Gβγ-mediated activation of phospholipase C. Its high potency, as indicated by its nanomolar EC50 and Ki values, makes it a valuable tool for research and a potential candidate for therapeutic development. The methodologies described provide a framework for the continued investigation of this and other A3AR agonists.

References

- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 adenosine receptor agonist prevents the development of paclitaxel-induced neuropathic pain by modulating spinal glial-restricted redox-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The A3 Adenosine Receptor Agonist "A3AR Agonist 5" and its Modulation of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a critical target in the development of novel therapeutics for inflammatory diseases and cancer. This is largely due to its significant overexpression in inflammatory and cancer cells compared to normal tissues. Activation of A3AR by specific agonists, such as those belonging to the "A3AR agonist 5" class, has been shown to exert potent anti-inflammatory effects. A primary mechanism underpinning this therapeutic benefit is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of a multitude of pro-inflammatory genes. This technical guide provides an in-depth analysis of the interaction between A3AR agonists and the NF-κB pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of A3AR-targeted therapies.

Introduction to A3AR and the NF-κB Pathway

The A3 adenosine receptor is a member of the purinergic signaling family and is coupled to inhibitory G proteins (Gi). Its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the modulation of several downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][2] The NF-κB family of transcription factors are key regulators of the immune and inflammatory responses.[3][4] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[3]

A growing body of evidence indicates that A3AR agonists exert their anti-inflammatory effects by downregulating the NF-κB signaling pathway. This modulation is a key mechanism of action for several A3AR agonists currently under investigation.

Quantitative Data on NF-κB Pathway Modulation by A3AR Agonists

The following tables summarize the quantitative data on the effects of various A3AR agonists on the NF-κB pathway, compiled from multiple studies. These agonists are representative of the "this compound" class.

Table 1: Potency and Efficacy of A3AR Agonists

| Agonist | Receptor Affinity (Ki) | Functional Activity (EC50) | Cell Line | Assay | Reference |

| 2-Cl-IB-MECA (Namodenoson/CF102) | 0.33 nM | 1.2 nM | CHO | cAMP inhibition | |

| 2-Cl-IB-MECA (Namodenoson/CF102) | - | 32.28 ± 11.2 nM | Reporter Cell Line | A3AR activation | |

| LJ529 | - | ~10 µmol/L (IC50) | Microglial cells | Cytokine release inhibition |

Table 2: Concentration-Dependent Inhibition of NF-κB p65 Nuclear Translocation by 2-Cl-IB-MECA in HT-29 Cells

| Treatment | Concentration | Effect on NF-κB p65 | Reference |

| TNF-α | 10 ng/mL | Increased nuclear translocation | |

| 2-Cl-IB-MECA + TNF-α | 10 nM | Attenuated nuclear translocation | |

| 2-Cl-IB-MECA + TNF-α | 30 nM | Attenuated nuclear translocation | |

| 2-Cl-IB-MECA + TNF-α | 50 nM | Attenuated nuclear translocation |

Table 3: Effects of A3AR Agonists on NF-κB Pathway Protein Expression

| Agonist | Model System | Treatment Details | Downregulated Proteins | Reference |

| LUF6000 | Rat Adjuvant Induced Arthritis | In vivo | PI3K, IKK, IκB, NF-κB | |

| CF101 (IB-MECA) | HCT-116 colon carcinoma xenograft | In vivo | PKB/Akt, NF-κB | |

| CF502 | Adjuvant-Induced Arthritis rats | 100 µg/kg orally | PKB/Akt, IKK, IκB, NF-κB, TNF-α | |

| 2-Cl-IB-MECA | HT-29 cells | 10, 30, 50 nM | Phospho-IκB-α |

Signaling Pathways and Experimental Workflows

A3AR-Mediated Inhibition of the NF-κB Signaling Pathway

Activation of the A3AR by an agonist initiates a signaling cascade that ultimately suppresses the activity of the NF-κB pathway. This is primarily achieved through the inhibition of upstream kinases such as PI3K and Akt, which in turn prevents the activation of the IKK complex. The inactive IKK complex is unable to phosphorylate IκBα, leading to its stabilization and the continued sequestration of NF-κB in the cytoplasm.

References

- 1. An agonist to the A3 adenosine receptor inhibits colon carcinoma growth in mice via modulation of GSK-3 beta and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Modulation of Wnt Signaling by A3 Adenosine Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular mechanisms, experimental validation, and quantitative effects of A3 Adenosine Receptor (A3AR) agonists on the Wnt signaling pathway. While the prompt specified "A3AR agonist 5," this is not a universally recognized designation. Therefore, this whitepaper will focus on the effects of well-characterized A3AR agonists, such as IB-MECA and Cl-IB-MECA, which are often referred to generically in the literature and may be designated with numbers in specific studies.

Introduction to A3AR and Wnt Signaling

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This receptor is overexpressed in various tumor cells, making it an attractive target for cancer therapy.[2]

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[3] Its dysregulation is a hallmark of many cancers. A key mediator of the canonical Wnt pathway is β-catenin. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex inhibits this process, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes like c-myc and cyclin D1.[3]

The Core Mechanism: A3AR Agonist-Mediated Inhibition of Wnt Signaling

Activation of A3AR by agonists such as N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) has been shown to suppress Wnt signaling in cancer cells, particularly in melanoma and colon carcinoma.[1] The established mechanism involves the following key steps:

-

A3AR Activation: The A3AR agonist binds to and activates the A3 adenosine receptor on the cell surface.

-

Gi Protein Signaling: The activated A3AR engages Gi proteins, which inhibit adenylyl cyclase.

-

cAMP and PKA/Akt Inhibition: The inhibition of adenylyl cyclase leads to decreased intracellular levels of cAMP. This, in turn, reduces the activity of Protein Kinase A (PKA) and Protein Kinase B (Akt).

-

GSK-3β Activation: PKA and Akt normally phosphorylate and inactivate Glycogen Synthase Kinase-3β (GSK-3β). The reduction in PKA and Akt activity upon A3AR agonism leads to a decrease in the phosphorylation of GSK-3β, thereby keeping it in its active state.

-

β-Catenin Degradation: Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.

-

Downregulation of Wnt Target Genes: The degradation of β-catenin prevents its nuclear translocation and the subsequent transactivation of Wnt target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.

This signaling cascade ultimately leads to an anti-proliferative effect in cancer cells.

Signaling Pathway Diagram

Caption: A3AR agonist-mediated inhibition of the Wnt signaling pathway.

Quantitative Data on the Effect of A3AR Agonists on Wnt Signaling

The effects of A3AR agonists on the key proteins in the Wnt signaling pathway are dose-dependent. The following tables summarize quantitative data from studies on melanoma and other cancer cell lines.

Table 1: Effect of IB-MECA on Wnt Signaling Protein Levels in B16-F10 Melanoma Cells

| Protein | IB-MECA Concentration | Change in Protein Level | Reference |

| p-Akt | 100 nM | Maximal phosphorylation observed at 5 min | |

| Total GSK-3β | 10 nM | Increase | |

| p-GSK-3β | 10 nM | Substantial decrease | |

| β-catenin | 10 nM | Substantial decrease | |

| c-myc | 10 nM | Severe decline | |

| Cyclin D1 | 10 nM | Severe decline |

Table 2: Anti-proliferative Effects of A3AR Agonists

| Agonist | Cell Line | Assay | IC50 / Effect | Reference |

| IB-MECA | B16-F10 Melanoma | [³H]Thymidine Incorporation | Dose-dependent decrease in proliferation (0.001 to 10 µM) | |

| Cl-IB-MECA | PC3 Prostate Cancer | Sulforhodamine B | GI50 = 18 µM, TGI = 44 µM, LC50 = 110 µM | |

| Cl-IB-MECA | A172 Glioma | Cell Viability | Dose- and time-dependent inhibition of proliferation |

Experimental Protocols

The investigation of the effects of A3AR agonists on Wnt signaling predominantly relies on Western blotting to quantify changes in protein expression and phosphorylation, and cell proliferation assays to assess the functional outcome.

Western Blot Analysis of Wnt Signaling Proteins

This protocol outlines the general steps for assessing the levels of total and phosphorylated Akt, GSK-3β, and β-catenin, as well as total c-myc and cyclin D1.

a) Cell Culture and Treatment:

-

Culture the desired cancer cell line (e.g., B16-F10 melanoma cells) in appropriate media (e.g., RPMI) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain at 37°C in a humidified 5% CO2 atmosphere.

-

Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

For dose-response experiments, treat the cells with varying concentrations of the A3AR agonist (e.g., IB-MECA at 0, 1, 10, 100 nM) for a specified duration (e.g., 24 hours). For time-course experiments, treat the cells with a fixed concentration of the agonist and harvest them at different time points (e.g., 0, 5, 15, 30, 60 minutes).

b) Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay.

c) SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples and prepare them by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by molecular weight.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

d) Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin, anti-p-GSK-3β) at an optimized dilution (e.g., 1:1000) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

e) Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using software like ImageJ.

-

Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Seed cells in a 96-well plate and culture overnight.

-

Treat the cells with various concentrations of the A3AR agonist for a specified period (e.g., 24 hours).

-

During the last few hours of incubation (e.g., 6 hours), add [³H]thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

A decrease in [³H]thymidine incorporation indicates an inhibition of cell proliferation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of an A3AR agonist on the Wnt signaling pathway.

Caption: A typical experimental workflow for studying A3AR agonist effects on Wnt signaling.

Conclusion

A3AR agonists represent a promising class of therapeutic agents for cancers where the Wnt signaling pathway is aberrantly activated. Their mechanism of action, involving the suppression of the PKA/Akt axis and subsequent activation of GSK-3β, leads to the degradation of β-catenin and a reduction in the expression of key proliferative genes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers working in this area. Further investigation into the nuances of A3AR signaling in different cancer types will be crucial for the clinical translation of these findings.

References

The Role of A3 Adenosine Receptor (A3AR) Agonists in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G-protein coupled receptor, has emerged as a promising therapeutic target for a spectrum of inflammatory and autoimmune diseases. Its expression is notably upregulated in inflammatory and cancerous cells, while remaining low in normal tissues, presenting a unique window for targeted therapy.[1][2] A3AR agonists have demonstrated potent anti-inflammatory effects in a variety of preclinical and clinical settings. This technical guide provides an in-depth overview of the role of A3AR agonists in modulating inflammation, with a focus on their mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Introduction to A3AR and its Role in Inflammation

Adenosine, an endogenous purine nucleoside, plays a critical role in cellular metabolism and signaling. Its effects are mediated by four receptor subtypes: A1, A2A, A2B, and A3. The A3AR is coupled to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This initiation of a signaling cascade ultimately culminates in the modulation of various cellular processes, including a profound anti-inflammatory response.

A hallmark of inflammatory conditions is the overexpression of A3AR in immune cells such as T cells, macrophages, neutrophils, and mast cells, as well as in synoviocytes from patients with rheumatoid arthritis.[2][4] This differential expression makes A3AR an attractive target for therapeutic intervention, allowing for selective action on pathological cells while sparing healthy ones.

Key A3AR Agonists in Research and Development

Several selective A3AR agonists have been developed and are under investigation for their therapeutic potential. The most extensively studied include:

-

Piclidenoson (IB-MECA, CF101): An orally bioavailable, highly selective A3AR agonist that has been evaluated in clinical trials for rheumatoid arthritis, psoriasis, and other inflammatory conditions.

-

Namodenoson (Cl-IB-MECA, CF102): A derivative of IB-MECA with high affinity and selectivity for A3AR, primarily investigated for its potential in treating liver diseases, including hepatocellular carcinoma and non-alcoholic steatohepatitis (NASH), which have significant inflammatory components.

-

CF502: A novel A3AR agonist with high affinity and selectivity, demonstrating potent anti-inflammatory effects in preclinical models of arthritis.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of A3AR agonists are primarily mediated through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Wnt/β-catenin pathway.

Downregulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is constitutively active. A3AR agonists exert their anti-inflammatory effects by inhibiting this pathway.

Activation of A3AR by an agonist leads to the downregulation of key signaling proteins in the NF-κB cascade, including Phosphoinositide 3-kinase (PI3K), Protein Kinase B (PKB/Akt), and IκB kinase (IKK). This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. A3AR agonists have been shown to modulate the Wnt/β-catenin pathway, contributing to their anti-inflammatory and pro-apoptotic effects on inflammatory cells.

Activation of A3AR leads to the downregulation of signaling proteins that control the Wnt pathway. This results in the stabilization and accumulation of β-catenin in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of target genes involved in cell proliferation and survival.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of A3AR agonists has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro and Preclinical Data

| Agonist | Model System | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect | Reference |

| Piclidenoson (IB-MECA) | Human Keratinocytes (HaCaT) | IL-17 & IL-23 | 10 nM | Significant decrease | |

| Piclidenoson (IB-MECA) | Adjuvant-Induced Arthritis (Rats) | Histological Score | 10 µg/kg | Reduction from 9.1 to 2.5 | |

| Thio-Cl-IB-MECA | LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-1β, iNOS | Not specified | Suppression of protein and mRNA levels | |

| CF502 | Adjuvant-Induced Arthritis (Rats) | Clinical and Pathological Manifestations | 100 µg/kg | Marked suppression | |

| Cl-IB-MECA | JoPaca-1 & Hep-3B cancer cells | Cytotoxicity (IC50) | ~20-40 µM | Varies by cell line |

Table 2: Clinical Trial Data for Piclidenoson

| Indication | Trial Phase | Comparator | Primary Endpoint | Result | Reference |

| Plaque Psoriasis | Phase 3 (COMFORT-1) | Placebo | PASI 75 at Week 16 | 9.7% (3mg BID) vs 2.6% for placebo (p=0.037) | |

| Rheumatoid Arthritis | Phase 2 | Placebo | ACR20 at Week 12 | 55.6% for 1.0 mg BID |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of A3AR agonists.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the steps to assess the ability of an A3AR agonist to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.

Objective: To quantify the inhibition of TNF-α, IL-6, and IL-1β production by an A3AR agonist in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

A3AR agonist of interest

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for murine TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

Spectrophotometer (ELISA plate reader)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the A3AR agonist. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell culture supernatants.

-

Cytokine Quantification (ELISA):

-

Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate with PBST.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α) and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

-

Wash the plate with PBST.

-

Add the TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokines in the samples based on the standard curve. Determine the percentage of inhibition of cytokine production by the A3AR agonist compared to the LPS-stimulated control.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.

Objective: To assess the effect of an A3AR agonist on the expression of p-IκBα, IκBα, and the nuclear translocation of NF-κB p65.

Materials:

-

Cell lysates from the in vitro assay (Section 5.1)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the appropriate loading control (β-actin for whole-cell and cytoplasmic lysates, Lamin B1 for nuclear lysates).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory potential of a novel A3AR agonist.

Conclusion

A3AR agonists represent a compelling class of anti-inflammatory agents with a well-defined mechanism of action centered on the downregulation of the NF-κB and modulation of the Wnt signaling pathways. Their selective overexpression on inflammatory cells offers a significant therapeutic advantage. The quantitative data from both preclinical and clinical studies underscore their potential in treating a range of inflammatory disorders. The experimental protocols provided in this guide offer a framework for the continued investigation and development of novel A3AR-targeting therapeutics. Further research will continue to elucidate the full therapeutic potential of this promising class of molecules.

References

- 1. protocols.io [protocols.io]

- 2. canfite.com [canfite.com]

- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardioprotective Effects of A3 Adenosine Receptor (A3AR) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardioprotective effects of A3 adenosine receptor (A3AR) agonists, with a particular focus on the compound identified as "A3AR agonist 5." It is designed to be an in-depth resource, presenting quantitative data, detailed experimental protocols, and a thorough examination of the underlying signaling pathways for professionals in the field of cardiovascular research and drug development.

Executive Summary

Activation of the A3 adenosine receptor has emerged as a promising therapeutic strategy for mitigating myocardial ischemia-reperfusion (I/R) injury. A3AR agonists have consistently demonstrated the ability to reduce infarct size and improve cardiac function in a variety of preclinical models. These beneficial effects are mediated through complex signaling cascades that involve G-protein dependent and independent pathways, ultimately leading to the inhibition of cell death and the promotion of cell survival. This guide synthesizes the current state of knowledge on the cardioprotective mechanisms of A3AR agonists, providing a foundation for further research and development in this area.

Featured A3AR Agonist: Compound 5

Recent research has identified a potent and selective A3AR activator, designated as "this compound" (also referred to as compound 6b in some literature). This compound has shown high affinity for the human A3 adenosine receptor with an EC50 of 0.14 nM and a Ki of 6.36 nM in cAMP assays. Its potential in the context of pain and inflammation is being explored, and by extension, its cardioprotective properties are of significant interest to the research community.

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the cardioprotective effects of various A3AR agonists.

Table 1: Reduction in Myocardial Infarct Size by A3AR Agonists

| Agonist | Experimental Model | Dosage | Control Infarct Size (% of Area at Risk) | Treated Infarct Size (% of Area at Risk) | Percentage Reduction | Citation(s) |

| CP-532,903 | In vivo mouse model (30 min coronary occlusion, 24h reperfusion) | 30 µg/kg | 59.2 ± 2.1 | 42.5 ± 2.3 | ~28% | [1] |

| 100 µg/kg | 59.2 ± 2.1 | 39.0 ± 2.9 | ~34% | [1] | ||

| IB-MECA | Langendorff-perfused rabbit heart (30 min regional ischemia, 120 min reperfusion) | 50 nM | 67 ± 5 | 24 ± 4 | ~64% | [2] |

| Conscious rabbit model | Not specified | Not specified | Reduced by 61% | 61% | [3] | |

| Open-chest dog model | 100 µg/kg | 25.2 ± 3.7 | 13.0 ± 3.2 | ~48% | [4] | |

| Cl-IB-MECA | In vivo mouse model (30 min coronary occlusion, 24h reperfusion) | 100 µg/kg i.v. bolus + 0.3 µg/kg/min s.c. | 50.1 ± 2.5 | 31.6 ± 2.8 | ~37% | |

| Chimeric mice (B6→B6) | 100 µg/kg i.v. bolus + 0.3 µg/kg/min s.c. | 49.0 ± 3.0 | 30.3 ± 1.9 | ~38% |

Table 2: Improvement in Cardiac Function by A3AR Agonists

| Agonist | Experimental Model | Dosage | Parameter | Improvement | Citation(s) |

| CP-532,903 | Isolated mouse heart (20 min global ischemia, 45 min reperfusion) | 100 nM | Left Ventricular Developed Pressure (% of baseline) | From 47.5 ± 1.1 to 58.2 ± 1.2 | |

| 100 nM | +dP/dt (% of baseline) | From 49.4 ± 1.3 to 61.3 ± 1.5 | |||

| 100 nM | -dP/dt (% of baseline) | From 39.7 ± 1.3 to 50.5 ± 1.7 | |||

| IB-MECA | Langendorff-perfused rat heart | Not specified | Improved recovery of heart function | Statistically significant |

Signaling Pathways in A3AR-Mediated Cardioprotection

The activation of A3ARs initiates a cascade of intracellular signaling events that converge to protect cardiomyocytes from ischemic injury. These pathways can be broadly categorized into G-protein dependent and independent mechanisms.

G-Protein Dependent Signaling

A3ARs primarily couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, in the context of cardioprotection, coupling to both Gi and Gq proteins is crucial.

-

Gi-Mediated Pathway: Activation of the Gi pathway leads to the activation of Phosphoinositide 3-Kinase (PI3K). PI3K, in turn, activates Akt (Protein Kinase B), a central node in cell survival signaling. Akt phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), which prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion injury. The Gi pathway also contributes to the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which helps to preserve mitochondrial function.

-

Gq-Mediated Pathway: Coupling to Gq proteins activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), a critical mediator of ischemic preconditioning. PKC can then phosphorylate various downstream targets, including those involved in the regulation of ion channels and contractile proteins, contributing to the cardioprotective phenotype.

References

- 1. The A3 adenosine receptor agonist CP-532,903 protects against myocardial ischemia/reperfusion injury via the sarcolemmal ATP sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective adenosine A3 receptor stimulation reduces ischemic myocardial injury in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The A3 Adenosine Receptor Agonist IB-MECA Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of A3AR Agonist 5: A Technical Guide

An in-depth examination of the structural determinants for high-affinity agonism at the A3 Adenosine Receptor, focusing on a potent agonist series.

The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and ischemia.[1] Its overexpression in diseased tissues compared to healthy cells makes it an attractive candidate for targeted drug development.[2] The therapeutic potential of A3AR modulation has driven extensive research into the discovery of potent and selective agonists. This guide provides a detailed technical overview of the structure-activity relationship (SAR) for a potent series of A3AR agonists, with a specific focus on the structural features underpinning their high affinity and efficacy.

Core Structure-Activity Relationship Insights

The development of high-affinity A3AR agonists has been systematically explored through modifications at several key positions of the adenosine scaffold. The core structure of the agonist series discussed here is based on a truncated nucleoside scaffold, specifically ((2R,3R,4S)-4-amino)-2-(6-((3-iodobenzyl)amino)-9H-purin-9-yl) tetrahydrothiophen-3-ol and its analogs. The SAR data reveals critical insights into the molecular interactions governing receptor binding and activation.

Key structural modifications influencing agonist activity include:

-

The N6-Substituent: The presence of an N6-(3-iodobenzyl) group is a well-established feature that significantly enhances affinity for the A3AR.[3]

-

The Ribose Moiety Mimic: Replacement of the traditional ribose sugar with a tetrahydrothiophene ring is tolerated. Modifications at the 3'- and 4'-positions of this ring system are crucial for activity.

-

The 3'-Position: The substitution at the 3'-position of the tetrahydrothiophene ring dramatically influences the pharmacological profile. The presence of a 3'-amino group (as in compound 6c ) confers potent agonism, while a hydroxyl group at the same position can lead to antagonism. This suggests a critical hydrogen bonding interaction with residues such as Thr94 and His272 in the receptor's binding pocket, which is essential for initiating the conformational change required for receptor activation.[4][5]

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities (Kᵢ) at human adenosine receptor subtypes (A1, A2A, and A3) and the functional potency (EC₅₀) and efficacy (Eₘₐₓ) for a series of key A3AR ligands from a seminal study. This data quantitatively illustrates the impact of subtle structural changes on receptor affinity and agonist activity.

| Compound | R¹ | R² | hA1 Kᵢ (nM) | hA2A Kᵢ (nM) | hA3 Kᵢ (nM) | cAMP EC₅₀ (nM) | cAMP Eₘₐₓ (%) |

| 5 | OH | H | 213 ± 25 | 219 ± 20 | 4.16 ± 0.50 | >10,000 | 12.5 ± 2.5 |

| 6a | NH₂ | H | 115 ± 15 | 151 ± 13 | 4.89 ± 0.60 | 102 ± 11 | 75.3 ± 4.1 |

| 6b | NHMe | H | 183 ± 19 | 204 ± 23 | 6.36 ± 0.80 | 35.6 ± 3.1 | 80.1 ± 3.5 |

| 6c | NMe₂ | H | 157 ± 17 | 189 ± 21 | 2.40 ± 0.20 | 11.3 ± 1.3 | 83.9 ± 3.2 |

| Cl-IB-MECA | - | - | 50.1 ± 5.5 | 45.3 ± 4.9 | 1.01 ± 0.10 | 2.40 ± 0.30 | 100 |

Data extracted from Lee, Y. et al. (2021). Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist. J. Med. Chem.Note: The compound referred to commercially as "A3AR agonist 5" is often designated as "Compound 6b", with reported Ki of 6.36 nM and EC50 of 0.14 nM from supplier data. The data presented here for compound 6b is from the peer-reviewed publication which provides the full SAR context.

A3AR Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. The A3AR primarily couples to the Gᵢ/ₒ family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a canonical pathway for A3AR signaling and is the basis for the functional assays used to determine agonist potency. Beyond cAMP modulation, A3AR activation can also lead to the stimulation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, contributing to its diverse physiological effects.

Experimental Protocols

The determination of agonist affinity and potency relies on standardized in vitro assays. Below are detailed methodologies for the key experiments used to generate the SAR data.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ value) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the human A3AR are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.

-

The membrane pellet is washed, resuspended in assay buffer, and protein concentration is determined (e.g., using a BCA assay).

2. Binding Assay Protocol:

-

The assay is performed in a 96-well plate format in a total volume of 100-250 µL.

-

To each well, add:

-

Cell membrane homogenate (e.g., 20-50 µg protein).

-

A fixed concentration of a high-affinity A3AR radioligand (e.g., 0.15 nM [¹²⁵I]AB-MECA).

-

Varying concentrations of the unlabeled test compound (typically a 10-point concentration curve).

-

-

Non-specific binding is determined in the presence of a saturating concentration of a known A3AR agonist (e.g., 1 µM IB-MECA).

-

The plate is incubated at room temperature for 60-120 minutes to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine), which trap the membrane-bound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (GloSensor™ Assay)

This assay measures the ability of an agonist to activate the Gᵢ-coupled A3AR, which results in a decrease in intracellular cAMP levels. To measure this decrease, cAMP levels are first stimulated with forskolin.

1. Cell Culture and Transfection:

-

HEK-293T cells are seeded in 6-well plates.

-

Cells are co-transfected with a plasmid encoding the human A3AR and a plasmid for a cAMP-sensitive biosensor (e.g., pGloSensor™-22F cAMP Plasmid). The GloSensor biosensor is a genetically modified luciferase that emits light in the presence of cAMP.

2. Assay Protocol:

-

Post-transfection (e.g., after 6 hours), cells are reseeded into 96-well plates and incubated overnight.

-

The culture medium is removed, and cells are incubated in an equilibration medium containing the GloSensor™ cAMP Reagent (the luciferase substrate) for approximately 2 hours at room temperature.

-

Varying concentrations of the test agonist are added to the wells and incubated for 5-10 minutes.

-

A fixed concentration of forskolin (an adenylyl cyclase activator) is then added to all wells to stimulate cAMP production.

3. Luminescence Detection:

-

Luminescence is measured 15-30 minutes after forskolin addition using a luminometer. The agonist's effect is seen as an inhibition of the forskolin-induced luminescence signal.

4. Data Analysis:

-

The luminescence data is normalized, with the signal in the absence of agonist (forskolin only) representing 0% inhibition and the baseline signal representing 100% inhibition.

-

The percentage inhibition is plotted against the logarithm of the agonist concentration.

-

The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy relative to a standard full agonist like Cl-IB-MECA) are determined using non-linear regression analysis.

SAR Experimental Workflow

The process of defining the structure-activity relationship for a novel series of compounds is a systematic, iterative process involving chemical synthesis, biological testing, and data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models and Structural Network Analysis Can Predict This Boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Selectivity Profile of a Prototypical A3 Adenosine Receptor Agonist

Disclaimer: A specific compound designated "A3AR agonist 5" could not be definitively identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized, highly selective, and frequently referenced A3 adenosine receptor (A3AR) agonist, 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA) , as a representative example to fulfill the core requirements of this technical overview.

This document provides a detailed examination of the selectivity profile of Cl-IB-MECA against other adenosine receptor subtypes, outlines the experimental methodologies for determining this profile, and illustrates the relevant signaling pathways and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Selectivity Profile of Cl-IB-MECA

The selectivity of an agonist for its target receptor over other related receptors is a critical parameter in drug development, as it can predict the potential for off-target effects. Cl-IB-MECA is renowned for its high affinity and exceptional selectivity for the human A3 adenosine receptor. The binding affinities (Ki) of Cl-IB-MECA for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are summarized in the table below.

| Receptor Subtype | Agonist | Ki (nM) | Selectivity (fold) vs. A3AR |

| A3AR | Cl-IB-MECA | 0.33 [1][2] | - |

| A1AR | Cl-IB-MECA | 825 | ~2500[1][2] |

| A2AAR | Cl-IB-MECA | 462 | ~1400[1] |

| A2BAR | Cl-IB-MECA | >10,000 | >30,000 |

*Note: The Ki value for Cl-IB-MECA at the A2B adenosine receptor is not as consistently reported in the literature as for the other subtypes, likely due to its significantly lower affinity for this receptor. The value presented is an approximation based on the general understanding that its affinity for A2B is very low.

Experimental Protocols

The determination of an agonist's selectivity profile relies on robust and reproducible experimental assays. The two primary types of assays used for this purpose are radioligand binding assays and functional assays.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., Cl-IB-MECA) for the different adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand specific for the receptor subtype being assayed (e.g., [³H]CCPA for A1AR, [³H]CGS 21680 for A2AAR, [¹²⁵I]AB-MECA for A3AR).

-

Test compound (Cl-IB-MECA) at various concentrations.

-

Non-specific binding control (a high concentration of a non-radiolabeled agonist or antagonist, e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target adenosine receptor subtype to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in a final volume of 200 µL:

-

50 µL of assay buffer.

-

50 µL of the test compound at various concentrations (typically a serial dilution).

-

50 µL of the specific radioligand at a concentration near its Kd.

-

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of an A3AR agonist on the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since A3AR is typically coupled to the Gi protein, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Objective: To determine the potency (EC50) of an A3AR agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

A cell line stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

Test compound (Cl-IB-MECA) at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture and Plating:

-

Culture the A3AR-expressing cells in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Incubation:

-

Remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX).

-

Pre-incubate the cells for 15-30 minutes at 37°C.

-

Add the test compound (Cl-IB-MECA) at various concentrations to the wells.

-

-

Stimulation of cAMP Production:

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubate the plate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration in each well using the detection method of the kit (e.g., measuring fluorescence or luminescence).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.

-

The data will show an inhibition of the forskolin-stimulated cAMP production.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the curve using non-linear regression.

-

Visualizations

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the A3 adenosine receptor.

Caption: A3AR Signaling Cascade.

Experimental Workflow for Determining Agonist Selectivity

The diagram below outlines the logical flow of experiments conducted to determine the selectivity profile of an A3AR agonist.

Caption: Workflow for Agonist Selectivity Profiling.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of an A3AR Agonist

Topic: "A3AR agonist 5" In Vitro Assay Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and ischemia.[1][2] Its expression is notably upregulated in pathological tissues, making it a promising target for selective drug action.[3][4] A3AR primarily couples to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Additionally, A3AR activation can trigger G protein-independent signaling pathways, most notably through the recruitment of β-arrestin.

These application notes provide a detailed framework for the in vitro characterization of a selective A3AR agonist, referred to herein as "this compound". For the purpose of providing representative data, the well-characterized and highly selective A3AR agonist 2-Cl-IB-MECA will be used as a reference compound. The following protocols describe three key assays essential for profiling the pharmacological activity of a novel A3AR agonist: a radioligand binding assay to determine binding affinity (Ki), a functional cAMP inhibition assay to measure G-protein dependent potency (EC50), and a β-arrestin recruitment assay to assess G-protein independent signaling.

A3AR Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular events. The receptor's dual coupling to different signaling pathways allows it to mediate a diverse range of biological responses. The primary pathways include the Gαi-mediated inhibition of cAMP and the recruitment of β-arrestin, which can lead to receptor desensitization and activation of other signaling cascades like the MAPK pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reference A3AR agonist, 2-Cl-IB-MECA, obtained from the described in vitro assays.

Table 1: Radioligand Binding Affinity

| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

|---|---|---|---|---|---|

| 2-Cl-IB-MECA | Human A3AR | [125I]I-AB-MECA | HEK-293 | 0.33 |

| 2-Cl-IB-MECA | Human A3AR | [3H]PSB-11 | HEK-293 | 3.5 | |

Table 2: Functional Potency and Efficacy

| Assay Type | Compound | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| cAMP Inhibition | 2-Cl-IB-MECA | CHO | EC50 | 1.2 nM | |

| cAMP Inhibition | 2-Cl-IB-MECA | Reporter Cell Line | EC50 | 32.28 nM | |

| β-Arrestin 2 Recruitment | 2-Cl-IB-MECA | HEK-293T | Efficacy | Partial Agonist |

| β-Arrestin 2 Recruitment | 2-Cl-IB-MECA | HEK-293T | EC50 | ~5-50 nM (Typical) | |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of "this compound" by measuring its ability to compete with a radiolabeled ligand for binding to the human A3AR.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing the human A3AR.

-

Radioligand: [125I]I-AB-MECA or another suitable A3AR-selective radioligand.

-

Test Compound: "this compound" dissolved in DMSO.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known A3AR ligand like 2-Cl-IB-MECA.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Plate Reader: Scintillation counter (e.g., MicroBeta counter).

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of "this compound" in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, combine in a final volume of 100-250 µL:

-

Cell membranes (e.g., 20 µg protein/well).

-

Radioligand at a concentration near its Kd (e.g., 0.15 nM [125I]I-AB-MECA).

-

Varying concentrations of "this compound" or buffer (for total binding) or non-specific control (for non-specific binding).

-

-

Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate (e.g., 30 minutes at 50°C).

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay (GloSensor™ Technology)

This functional assay measures the ability of "this compound" to activate the Gαi pathway, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Materials:

-

Cell Line: HEK-293T cells.

-

Plasmids: An expression vector for human A3AR and the pGloSensor™-22F cAMP Plasmid.

-

Transfection Reagent: (e.g., FuGENE HD).

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Assay Buffer: CO2-independent medium or HBSS.

-

Stimulant: Forskolin (to elevate basal cAMP levels).

-

Test Compound: "this compound" dissolved in DMSO.

-

GloSensor™ cAMP Reagent.

-

Plate Reader: Luminometer.

Procedure:

-

Cell Transfection:

-

Seed HEK-293T cells in 6-well plates (e.g., 500,000 cells/well) and incubate overnight.

-

Co-transfect the cells with the A3AR plasmid and the pGloSensor-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, re-seed the transfected cells into a white, clear-bottom 96-well assay plate.

-

-

Assay Execution:

-

Incubate the cells for an additional 24 hours.

-

Remove the culture medium and add GloSensor™ cAMP Reagent diluted in CO2-independent medium.

-

Equilibrate the plate at room temperature for 2 hours in the dark.

-

Establish a baseline luminescence reading for 10-15 minutes.

-

Add "this compound" at various concentrations and incubate for 10-15 minutes.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production and immediately begin reading luminescence kinetically for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the luminescence signal after forskolin addition.

-

Normalize the data, setting the signal from forskolin-only treated cells as 100% and the basal signal as 0%.

-

Plot the percentage inhibition of the forskolin response versus the log concentration of "this compound".

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin 2 Recruitment Assay (NanoBiT® Technology)

This assay measures the recruitment of β-arrestin 2 to the activated A3AR, providing a readout for G protein-independent signaling.

Materials:

-

Cell Line: HEK-293T cells stably or transiently expressing an A3AR-LgBiT fusion protein and a SmBiT-β-arrestin 2 fusion protein.

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Assay Medium: Opti-MEM or other suitable serum-free medium.

-

Nano-Glo® Live Cell Substrate and Buffer.

-

Test Compound: "this compound" dissolved in DMSO.

-

Plate Reader: Luminometer with kinetic read capability.

Workflow Diagram:

References

- 1. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of GPCR-induced β-arrestin trafficking and signaling by a synthetic intrabody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A3AR Agonist 5 cAMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the potency and efficacy of "A3AR agonist 5," a representative A3 adenosine receptor (A3AR) agonist, by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) accumulation. The A3AR is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.[1][2] This assay is a fundamental tool for the pharmacological characterization of A3AR agonists.

Signaling Pathway

The A3 adenosine receptor, upon binding to an agonist, couples to an inhibitory G-protein (Gαi).[1][2] This interaction inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP.[1] Consequently, activation of the A3AR by an agonist leads to a reduction in the intracellular concentration of the second messenger cAMP. This signaling cascade is central to the various physiological and pathophysiological roles of the A3AR, including its involvement in inflammation and cancer.

References

Application Notes and Protocols: A3AR Agonist Administration in Mouse Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Adenosine A3 Receptor (A3AR) agonists in established mouse models of neuropathic pain. The protocols detailed below are compiled from peer-reviewed scientific literature and are intended to assist in the preclinical assessment of A3AR agonists as potential therapeutics for chronic pain management.

Introduction

Chronic neuropathic pain is a debilitating condition arising from damage to the somatosensory nervous system. Current treatment options offer limited efficacy and are often associated with significant side effects. The A3 adenosine receptor has emerged as a promising therapeutic target for neuropathic pain.[1][2][3] Activation of A3AR has been shown to alleviate pain in various rodent models, suggesting that selective A3AR agonists could represent a novel class of non-narcotic analgesics.[1][2]

These notes will cover the induction of neuropathic pain in mice using the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models, methods for assessing pain-related behaviors, and protocols for the administration of A3AR agonists.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of A3AR agonists in reversing neuropathic pain behaviors in rodent models.

Table 1: Efficacy of A3AR Agonist MRS5698 in a Rat Model of Chronic Constriction Injury (CCI)

| Parameter | Value | Animal Model | Route of Administration | Reference |

| ED₅₀ (Mechano-allodynia) | 0.35 mg/kg (0.6 µmol/kg) | Rat | Subcutaneous | |

| Time to Peak Effect | < 1 hour | Rat | Subcutaneous | |

| Efficacy vs. Morphine | Comparable at peak effect | Rat | Subcutaneous |

Table 2: Efficacy of A3AR Agonist IB-MECA in a Mouse Model of Chronic Constriction Injury (CCI)

| Parameter | Comparison | Animal Model | Reference |

| Efficacy vs. Morphine | ≥1.6-fold more efficacious | Mouse | |

| Potency vs. Morphine | >5-fold more potent | Mouse | |

| Efficacy vs. Gabapentin | Equally efficacious | Mouse | |

| Potency vs. Gabapentin | >350-fold more potent | Mouse | |

| Efficacy vs. Amitriptyline | Equally efficacious | Mouse | |

| Potency vs. Amitriptyline | >75-fold more potent | Mouse |

Experimental Protocols

Neuropathic Pain Models in Mice

a) Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model induces robust and long-lasting neuropathic pain behaviors.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the mid-thigh.

-

Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Proximal to the nerve's trifurcation, loosely tie three to four ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the hind limb is observed.

-

Close the muscle layer and skin with sutures or wound clips.

-

-

Post-operative Care: House animals with additional bedding and monitor for signs of distress. Pain hypersensitivity typically develops within a few days and can last for several weeks.

b) Spared Nerve Injury (SNI)

The SNI model produces a consistent and long-lasting mechanical allodynia.

-

Anesthesia: Anesthetize the mouse as described for the CCI model.

-

Surgical Procedure:

-

Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate the common peroneal and tibial nerves with a silk suture.

-

Section the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

-

Take care to avoid any contact with or stretching of the intact sural nerve.

-

Close the muscle and skin layers.

-

-

Behavioral Testing: Mechanical allodynia develops in the lateral part of the paw, innervated by the spared sural nerve, as early as the day after surgery.

Administration of A3AR Agonists

A3AR agonists can be administered through various routes.

-

Systemic Administration:

-

Intraperitoneal (i.p.) injection: A common route for systemic delivery. Doses for agonists like MRS5980 (1 mg/kg) have been shown to be effective.

-

Subcutaneous (s.c.) injection: As demonstrated with MRS5698.

-

Oral (p.o.) administration: While bioavailability may be lower, oral administration is possible.

-

-

Intrathecal (i.t.) Injection: This route delivers the agonist directly to the spinal cord, allowing for the investigation of spinal mechanisms of action.

Behavioral Assessment of Neuropathic Pain

a) Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

-

Apparatus: Von Frey filaments of calibrated stiffness.

-

Procedure:

-

Acclimatize the mouse in a Plexiglas chamber on a wire mesh floor for at least 30-60 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend.

-

Begin with a filament in the middle of the range (e.g., 0.4g or 0.6g) and use the "up-down" method to determine the 50% paw withdrawal threshold.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

b) Thermal Hyperalgesia: Hargreaves Test

This test assesses the latency to withdraw from a thermal stimulus.

-

Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

-

Procedure:

-

Acclimatize the mouse in a Plexiglas chamber on a glass floor for at least 30 minutes.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Measure the time it takes for the mouse to withdraw its paw. A cut-off time (e.g., 30-35 seconds) should be used to prevent tissue damage.

-

Repeat the measurement multiple times with sufficient intervals between stimuli.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of A3AR Agonists in Neuropathic Pain

Activation of the A3AR, a Gi/Gq-coupled receptor, initiates a cascade of intracellular events that contribute to its analgesic effects. This includes the modulation of neuroinflammatory processes and the regulation of neuronal excitability.

Caption: A3AR agonist signaling pathway in neuropathic pain.

Experimental Workflow for Preclinical Evaluation of A3AR Agonists

The following diagram outlines a typical experimental workflow for assessing the efficacy of an A3AR agonist in a mouse model of neuropathic pain.

References

Application Notes and Protocols: Preparation of Stock Solutions for A3AR Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a significant therapeutic target for a variety of conditions, including cancer, inflammation, and autoimmune diseases.[1][2][3][4] Potent and selective A3AR agonists have been developed and are currently in various stages of preclinical and clinical investigation.[2] Proper preparation of stock solutions for these agonists is a critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides detailed protocols and important considerations for the preparation of stock solutions for a representative A3AR agonist.

Chemical Properties and Solubility

A3AR agonists are often nucleoside derivatives, which can present challenges with aqueous solubility. For instance, Piclidenoson and Namodenoson are described as water-insoluble small molecules. Due to their hydrophobic nature, organic solvents are typically required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds.

| Property | Description | Reference |

| Chemical Class | Nucleoside derivatives | |

| Solubility | Generally low aqueous solubility. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). | |

| Recommended Solvent | DMSO is a common solvent for creating stock solutions for in vitro assays. | |

| Storage of Stock Solution | Stock solutions in DMSO are typically stored frozen to maintain stability. |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of an A3AR agonist with a formula weight of 500 g/mol . Adjust the calculations accordingly for agonists with different molecular weights.

Materials:

-

A3AR Agonist powder